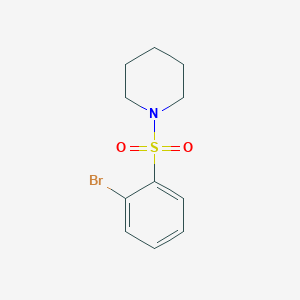

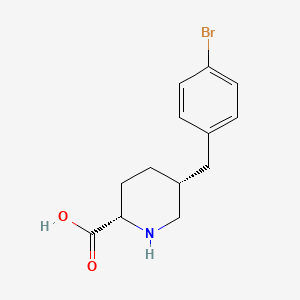

1-((2-溴苯基)磺酰基)哌啶

描述

The compound "1-((2-Bromophenyl)sulfonyl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. Piperidine derivatives are known for their biological properties and are an important class of compounds in pharmaceutical research .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves the use of 1,3-dicarbonyl compounds in bromodimethylsulfonium bromide-catalyzed multicomponent reactions, leading to the formation of functionalized piperidines . Another method employs polymer-bound precursors for the solid-phase synthesis of substituted piperidin-4-one derivatives . Additionally, the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine has been used to prepare 1-benzhydryl-sulfonyl piperidine derivatives with antimicrobial activity .

Molecular Structure Analysis

The molecular structure and electronic properties of piperidine derivatives can be evaluated using computational methods such as Density Functional Theory (DFT). Studies have been conducted to analyze the frontier molecular orbitals, molecular electrostatic potential, and noncovalent interactions to understand the reactivity and stability of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including heterocyclization with amines , coupling with different electrophiles , and reactions with diamines to form sulfur-nitrogen heterocycles . These reactions are crucial for the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the nature of substitutions on the piperidine ring. For instance, the introduction of sulfonyl groups can significantly affect the antimicrobial activity of these compounds . The bioactivity of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine against various enzymes has been evaluated, demonstrating promising activity against butyrylcholinesterase . Moreover, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and their evaluation against butyrylcholinesterase enzyme further highlights the importance of chemical modifications in determining the properties of these molecules .

科学研究应用

抗癌剂合成:

- 已合成哌啶衍生物(包括与“1-((2-溴苯基)磺酰基)哌啶”相关的衍生物),并评估了其作为抗癌剂的潜力。具有连接到哌啶核心的 1,3,4-恶二唑结构的化合物对癌细胞显示出有希望的结果 (Rehman et al., 2018).

抗菌活性:

- “1-((2-溴苯基)磺酰基)哌啶”的衍生物显示出有效的抗菌活性。例如,由哌啶和磺酰氯合成的化合物对各种细菌菌株表现出显着的生长抑制作用 (Vinaya et al., 2009).

酶抑制:

- 哌啶磺酰胺衍生物已被评估其抑制脂氧合酶、乙酰胆碱酯酶和丁酰胆碱酯酶等酶的能力,这些酶对于各种治疗应用(包括阿尔茨海默病)很重要 (Khalid et al., 2013).

抗氧化能力:

- 一些合成的含有哌啶结构的磺酰腙化合物已显示出显着的抗氧化活性,这可能有利于治疗由氧化应激引起的疾病 (Karaman et al., 2016).

糖尿病治疗:

- 已合成哌啶基磺酰胺并测试其治疗 II 型糖尿病的潜力,显示出作为 α-葡萄糖苷酶抑制剂的有希望的结果,α-葡萄糖苷酶抑制剂是糖尿病管理的靶点 (ur-Rehman et al., 2018).

杂环化合物的合成:

- “1-((2-溴苯基)磺酰基)哌啶”及其衍生物已用于合成具有潜在生物活性的各种杂环化合物。这些包括嘧啶、吡唑并嘧啶和吡唑并三嗪衍生物 (Ammar et al., 2004).

安全和危害

属性

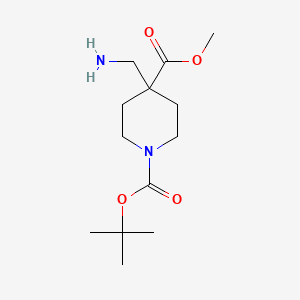

IUPAC Name |

1-(2-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWVAUVIDEPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650047 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Bromophenyl)sulfonyl)piperidine | |

CAS RN |

951883-98-0 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)